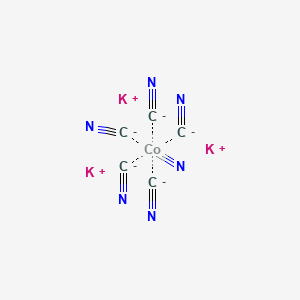
Tripotassium pentacyano(imino)cobalttriuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium pentacyano(imino)cobalttriuide is a complex inorganic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of cobalt in a coordination complex with cyanide and imino ligands, which contribute to its distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium pentacyano(imino)cobalttriuide typically involves the reaction of cobalt salts with potassium cyanide and an imino compound under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often under inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium pentacyano(imino)cobalttriuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the electronic structure of the cobalt center, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tripotassium pentacyano(imino)cobalttriuide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in industrial processes, including electroplating, pigment production, and as a stabilizer in certain chemical formulations.
Wirkmechanismus
The mechanism of action of tripotassium pentacyano(imino)cobalttriuide involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various substrates, facilitating catalytic reactions or binding to biological molecules. The pathways involved depend on the specific application and the nature of the interactions between the compound and its targets.
Vergleich Mit ähnlichen Verbindungen
Tripotassium pentacyano(imino)cobalttriuide can be compared with other cobalt-based coordination complexes, such as:
Hexacyanocobaltate(III): Similar in having cyanide ligands but differs in the absence of the imino group.
Cobalt(III) acetylacetonate: Contains acetylacetonate ligands instead of cyanide and imino groups, leading to different reactivity and applications.
Cobalt(II) chloride: A simpler cobalt compound with chloride ligands, used in different contexts compared to the more complex this compound.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5CoK3N6-2 |
|---|---|
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
tripotassium;azanylidynecobalt;pentacyanide |
InChI |
InChI=1S/5CN.Co.3K.N/c5*1-2;;;;;/q5*-1;;3*+1; |
InChI-Schlüssel |
QLVGITZKBCHVSF-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[Co].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


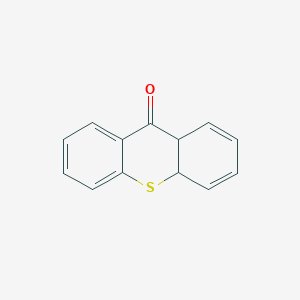
![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)
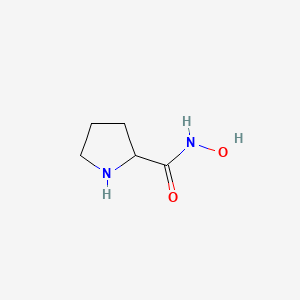
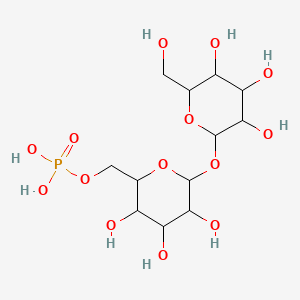


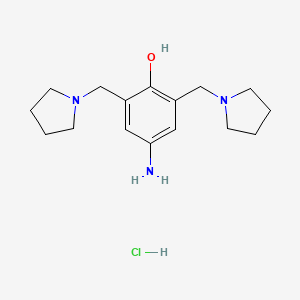

![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)

![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)

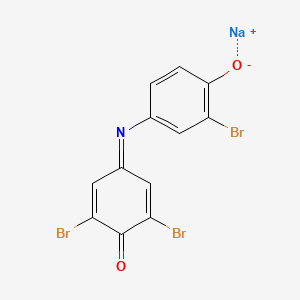
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
